![molecular formula C30H35F4N5O5S B10856404 (1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)
(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TKB245 is a synthetic organic compound known for its potent inhibitory effects on the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant promise in inhibiting viral replication in cell cultures, making it a potential candidate for therapeutic applications against COVID-19 .
Preparation Methods
The synthesis of TKB245 involves several steps, including the incorporation of a 4-fluorobenzothiazole ketone moiety. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial production methods for TKB245 are still under development, with ongoing research focused on optimizing the yield and purity of the compound. The process involves scaling up the laboratory synthesis to an industrial scale, ensuring that the reaction conditions are controlled to maintain the quality of the final product .
Chemical Reactions Analysis
TKB245 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TKB245 may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Scientific Research Applications
TKB245 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of TKB245 involves the inhibition of the main protease of SARS-CoV-2, an essential enzyme for viral replication. TKB245 binds to the active site of the protease, preventing it from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral life cycle and reduces the replication of the virus .
The molecular targets of TKB245 include the main protease of SARS-CoV-2, which is a key enzyme in the viral replication process. The pathways involved in the mechanism of action include the inhibition of protease activity and the disruption of viral protein processing .
Comparison with Similar Compounds
TKB245 is similar to other SARS-CoV-2 main protease inhibitors, such as nirmatrelvir and ensitrelvir. TKB245 has unique structural features, including a 4-fluorobenzothiazole ketone moiety, which contributes to its potent inhibitory effects .
Similar compounds include:
Nirmatrelvir: A SARS-CoV-2 main protease inhibitor developed by Pfizer Inc.
Ensitrelvir: A SARS-CoV-2 main protease inhibitor developed by Shionogi & Co., Ltd.
TKB248: A compound similar to TKB245, with modifications to improve its pharmacokinetic profile.
TKB245 stands out due to its unique structural features and potent inhibitory effects, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C30H35F4N5O5S |
|---|---|
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C30H35F4N5O5S/c1-28(2,3)22(38-27(44)30(32,33)34)26(43)39-12-14-18(29(14,4)5)20(39)24(42)36-16(11-13-9-10-35-23(13)41)21(40)25-37-19-15(31)7-6-8-17(19)45-25/h6-8,13-14,16,18,20,22H,9-12H2,1-5H3,(H,35,41)(H,36,42)(H,38,44)/t13-,14-,16-,18-,20-,22+/m0/s1 |
InChI Key |
UGXSZZAITMURED-MCUUEWDYSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C4=NC5=C(C=CC=C5S4)F)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)C4=NC5=C(C=CC=C5S4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



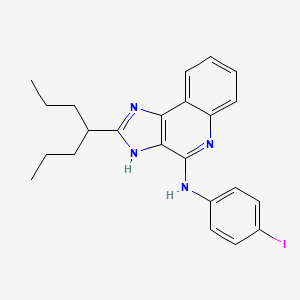
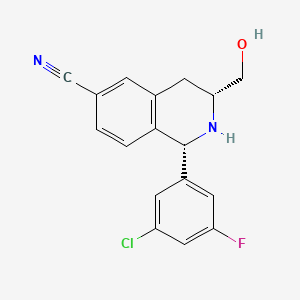
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)
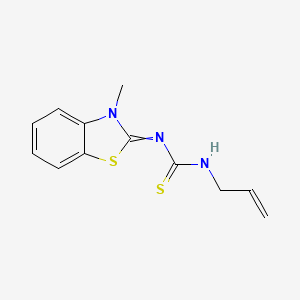
![4-(1H-imidazol-5-yl)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B10856362.png)
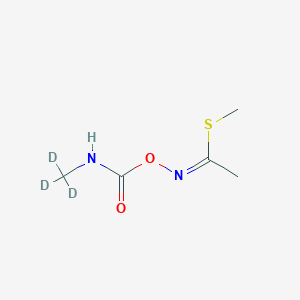
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
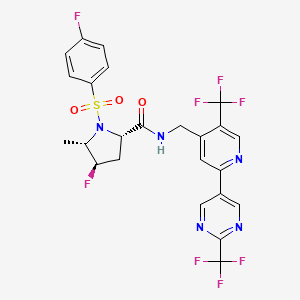


![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)
![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)
